molecular formula C19H14N2O2 B253054 N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide

N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide

Cat. No. B253054
M. Wt: 302.3 g/mol
InChI Key: DQOISKJYNXUPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that belongs to the class of benzoxazole derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide involves the interaction between the compound and the target molecule. The fluorescent properties of the compound allow for the detection of the target molecule in biological samples. The interaction between the compound and the target molecule can be influenced by factors such as pH, temperature, and the presence of other molecules.
Biochemical and Physiological Effects:
N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide has been shown to have minimal biochemical and physiological effects. It does not interact with biological molecules or alter cellular functions. This makes it an ideal tool for scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide in lab experiments include its high sensitivity and selectivity for target molecules, its ease of use, and its minimal biochemical and physiological effects. However, its limitations include its potential toxicity at high concentrations and its limited stability in certain environments.

Future Directions

There are several future directions for the use of N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide in scientific research. These include the development of new applications for the compound, such as the detection of other metal ions and the monitoring of cellular processes. Additionally, the optimization of the synthesis method and the improvement of the compound's stability and toxicity profile are areas of future research. Overall, N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide has significant potential for use in scientific research and is a valuable tool for the detection and monitoring of target molecules in biological samples.

Synthesis Methods

The synthesis of N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide involves the reaction between 2-aminonaphthalene and 2-hydroxybenzaldehyde in the presence of acetic anhydride. The product is then purified using column chromatography. This method has been optimized to provide a high yield of the compound with good purity.

Scientific Research Applications

N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide has been widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. It has also been used as a pH-sensitive fluorescent probe for the detection of acidic and basic environments. Furthermore, it has been used as a fluorescent sensor for the detection of nitric oxide in living cells.

properties

Product Name

N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C19H14N2O2/c1-12(22)20-14-9-10-18-17(11-14)21-19(23-18)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,22)

InChI Key

DQOISKJYNXUPAA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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